5,7,8-Trihydroxyflavone
5,7,8-Trihydroxyflavone
Norwogonin is a trihydroxyflavone with the hydroxy groups at positions C-5, -7 and -8. It has a role as an antioxidant and a metabolite.
Norwogonin belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, norwogonin is considered to be a flavonoid lipid molecule. Norwogonin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Norwogonin belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, norwogonin is considered to be a flavonoid lipid molecule. Norwogonin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
4443-09-8
VCID:
VC0192581
InChI:
InChI=1S/C15H10O5/c16-9-6-11(18)14(19)15-13(9)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,16,18-19H
SMILES:
Molecular Formula:
C15H10O5
Molecular Weight:
270.24 g/mol
5,7,8-Trihydroxyflavone
CAS No.: 4443-09-8
Natural Products
VCID: VC0192581
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
CAS No. | 4443-09-8 |
---|---|
Product Name | 5,7,8-Trihydroxyflavone |
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 5,7,8-trihydroxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-6-11(18)14(19)15-13(9)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,16,18-19H |
Standard InChIKey | ZFKKRRMUPBBYRS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O |
Description | Norwogonin is a trihydroxyflavone with the hydroxy groups at positions C-5, -7 and -8. It has a role as an antioxidant and a metabolite. Norwogonin belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, norwogonin is considered to be a flavonoid lipid molecule. Norwogonin is considered to be a practically insoluble (in water) and relatively neutral molecule. |
Synonyms | 5,7,8-hydroxyflavone 7,8,4'-trihydroxyflavone isowogonin nor-wogonin norwogonin |
PubChem Compound | 5281674 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume